molecular formula C8H12BrN3O2 B12292542 Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate

Cat. No.: B12292542
M. Wt: 262.10 g/mol
InChI Key: IRDOSKZUUOBXQF-UHFFFAOYSA-N
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Description

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate typically involves the reaction of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 3-bromo-1H-pyrazole-1-carboxylate and ammonia in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Automated flash chromatography and other purification techniques are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
  • 5-amino-3-tert-butyl-1H-pyrazole
  • 5-amino-1-(pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Uniqueness

Tert-butyl 5-amino-3-bromo-pyrazole-1-carboxylate stands out due to the presence of the bromine atom, which provides unique reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

tert-butyl 5-amino-3-bromopyrazole-1-carboxylate

InChI

InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)12-6(10)4-5(9)11-12/h4H,10H2,1-3H3

InChI Key

IRDOSKZUUOBXQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)Br)N

Origin of Product

United States

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